(2S)-N-phenyl-1-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfonylpyrrolidine-2-carboxamide
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Overview
Description
ZL0580 is a small molecule compound known for its role in the epigenetic suppression of Human Immunodeficiency Virus (HIV). It is a structurally close analog of ZL0590 and selectively binds to the BD1 domain of the Bromodomain-containing protein 4 (BRD4). This binding inhibits Tat transactivation and transcription elongation, leading to the suppression of HIV .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ZL0580 involves structure-guided drug design, targeting the BD1 domain of BRD4. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic synthesis techniques, including the use of protecting groups and selective deprotection steps .
Industrial Production Methods: Industrial production of ZL0580 would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. The compound is available in various quantities, ranging from milligrams to grams, indicating its scalability for research purposes .
Chemical Reactions Analysis
Types of Reactions: ZL0580 primarily undergoes binding reactions with the BD1 domain of BRD4. It does not participate in typical chemical reactions like oxidation, reduction, or substitution in its role as an HIV inhibitor .
Common Reagents and Conditions: The compound is typically used in dimethyl sulfoxide (DMSO) solutions for in vitro and ex vivo studies. Concentrations used in experiments range from 0 to 80 micromolar, with incubation times varying from 1 to 3 days .
Major Products Formed: The primary product of ZL0580’s interaction is the suppression of HIV transcription. This is achieved through the formation of a repressive chromatin structure at the HIV promoter .
Scientific Research Applications
ZL0580 has significant applications in scientific research, particularly in the field of HIV treatment. It has been shown to induce HIV suppression in multiple in vitro and ex vivo cell models. When used in combination with antiretroviral therapy (ART), ZL0580 accelerates HIV suppression and delays viral rebound after ART cessation . Additionally, ZL0580 serves as a promising chemical scaffold for the development of probes and therapeutic agents for HIV epigenetic silencing .
Mechanism of Action
ZL0580 exerts its effects by selectively binding to the BD1 domain of BRD4. This binding inhibits Tat transactivation and transcription elongation, leading to the suppression of HIV transcription. The compound also induces a repressive chromatin structure at the HIV promoter, further contributing to its inhibitory effects . The mechanism involves preventing the binding of P-TEFb (CDK9/cyclin T1 complex) to Tat, thereby inhibiting HIV transcription .
Comparison with Similar Compounds
Similar Compounds:
- JQ1: A pan-BET inhibitor that nonselectively binds to BD1 and BD2 domains of all BET proteins. Unlike ZL0580, JQ1 activates HIV transcription .
- ZL0590: A structurally close analog of ZL0580 with similar HIV inhibitory properties .
Uniqueness of ZL0580: ZL0580 is unique in its selective binding to the BD1 domain of BRD4, which allows it to induce epigenetic suppression of HIV without the broad activation effects seen with pan-BET inhibitors like JQ1. This selectivity makes ZL0580 a valuable tool in HIV research and potential therapeutic development .
Properties
IUPAC Name |
(2S)-N-phenyl-1-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N4O4S/c26-25(27,28)17-8-10-19(11-9-17)30-24(34)31-20-12-14-21(15-13-20)37(35,36)32-16-4-7-22(32)23(33)29-18-5-2-1-3-6-18/h1-3,5-6,8-15,22H,4,7,16H2,(H,29,33)(H2,30,31,34)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFYGSWCJGXEJY-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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